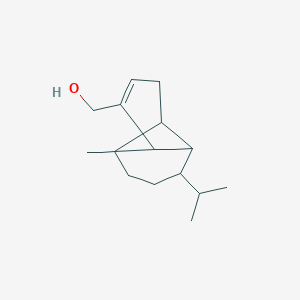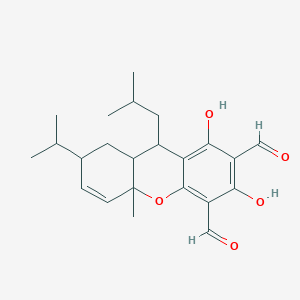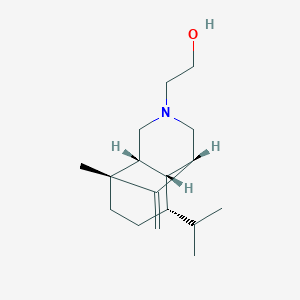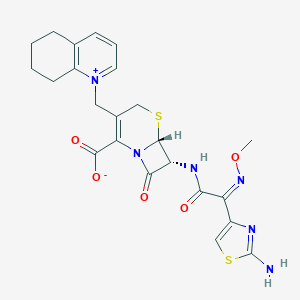
Cefquinome
Vue d'ensemble
Description
Le cefquinome est un antibiotique céphalosporine de quatrième génération doté de propriétés pharmacologiques et antibactériennes puissantes. Il est principalement utilisé en médecine vétérinaire pour traiter diverses infections bactériennes, notamment la mammite à coliformes et les maladies des voies respiratoires chez les animaux . Le this compound est connu pour sa résistance aux enzymes bêta-lactamases, ce qui le rend efficace contre un large spectre de bactéries Gram-positives et Gram-négatives .
Mécanisme D'action
Le cefquinome exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) situées dans la paroi cellulaire bactérienne, obstruant la formation de la couche de peptidoglycane. Cette inhibition conduit à l’affaiblissement et à la lyse finale de la paroi cellulaire bactérienne, entraînant la mort de la cellule bactérienne . La structure zwitterionique du this compound facilite sa pénétration rapide à travers les membranes biologiques, améliorant son efficacité antibactérienne .
Composés similaires :
Cefuroxime : Une céphalosporine de deuxième génération ayant un spectre d’activité plus large contre les bactéries Gram-positives.
Céfotaxime : Une céphalosporine de troisième génération ayant une grande efficacité contre les bactéries Gram-négatives.
Unicité du this compound : Le this compound est unique en raison de son utilisation spécifique en médecine vétérinaire et de sa résistance aux enzymes bêta-lactamases. Sa structure zwitterionique permet une pénétration rapide à travers les parois cellulaires bactériennes, ce qui le rend très efficace contre un large éventail d’infections bactériennes chez les animaux .
Analyse Biochimique
Biochemical Properties
Cefquinome is resistant to beta-lactamase . Its zwitterionic structure facilitates rapid penetration across biological membranes, including porins of bacterial cell walls . It has a higher affinity to target penicillin-binding proteins . The reactive site of this compound is a beta-lactam nucleus, while the main peripheral functional groups are a quaternary quinolinium, an aminothiazolyl moiety, and an unusual O-alkylated oxime .
Cellular Effects
This compound exhibits excellent antibacterial activity against Staphylococcus aureus . It has been shown to have significant effects on the density of Streptococcus agalactiae in a mouse model of mastitis . The antibacterial activity was defined as the maximum change in the S. agalactiae population after each dose .
Molecular Mechanism
This compound acts by inhibiting the synthesis of the bacterial cell wall . It binds to penicillin-binding proteins, which are involved in the final stages of assembling the bacterial cell wall, and inhibits their function. This leads to a weakening of the cell wall, eventually causing the bacterial cell to burst and die .
Temporal Effects in Laboratory Settings
This compound exhibits time-dependent killing and produces in vitro post antibiotic effects (PAEs) increasing with concentration and time of exposure . The duration for which the concentration of the antibiotic remained above the minimum inhibitory concentration (MIC) was defined as the optimal PK/PD index for assessing antibacterial activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . A dosage of 2 mg/kg every 12 h for 3 days was expected to reach a bactericidal activity against S. aureus in case of septicemia . The clinical recommended regimen of three infusions of 75 mg per quarter every 12 h can achieve a 76.67% cure rate in clinical treatment of bovine mastitis caused by Staphylococcus aureus infection .
Metabolic Pathways
This compound is involved in the histidine metabolism pathway . An enzyme called imidazoleglycerol-phosphate dehydratase (IGPD) involved in this pathway plays a crucial role in the antibacterial activity of this compound .
Transport and Distribution
This compound is rapidly distributed and eliminated in animals after intravenous administration . After intramuscular injection, the concentration of this compound in plasma was analysed by liquid chromatography with tandem mass spectrometry (HPLC/MS–MS) .
Subcellular Localization
Given its mechanism of action, it is likely that this compound targets the bacterial cell wall, suggesting that it localizes to the periplasmic space in Gram-negative bacteria or the extracellular space in Gram-positive bacteria where it can interact with its target penicillin-binding proteins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le cefquinome est synthétisé par un processus chimique en plusieurs étapes. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour garantir les transformations chimiques souhaitées.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit par des procédés de fermentation à grande échelle suivis d’une modification chimique. Le processus de fermentation implique la culture de micro-organismes spécifiques qui produisent la structure de base bêta-lactame. Cette structure de base est ensuite modifiée chimiquement pour introduire les groupes fonctionnels nécessaires, ce qui donne la molécule finale de this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le cefquinome subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites aux propriétés pharmacologiques modifiées.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques au sein de la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des structures chimiques modifiées et des activités pharmacologiques potentiellement différentes .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé modèle dans les études sur les antibiotiques bêta-lactames et leurs propriétés chimiques.
Biologie : Il est utilisé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.
Médecine : Le this compound est étudié pour son utilisation potentielle dans le traitement des infections bactériennes chez les animaux, en particulier en médecine vétérinaire.
Industrie : Le composé est utilisé dans le développement de produits pharmaceutiques vétérinaires et comme étalon de référence dans les laboratoires de contrôle qualité .
Applications De Recherche Scientifique
Cefquinome has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of beta-lactam antibiotics and their chemical properties.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections in animals, particularly in veterinary medicine.
Industry: The compound is used in the development of veterinary pharmaceuticals and as a reference standard in quality control laboratories .
Comparaison Avec Des Composés Similaires
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-positive bacteria.
Cefotaxime: A third-generation cephalosporin with high efficacy against Gram-negative bacteria.
Uniqueness of Cefquinome: this compound is unique due to its specific use in veterinary medicine and its resistance to beta-lactamase enzymes. Its zwitterionic structure allows for rapid penetration across bacterial cell walls, making it highly effective against a wide range of bacterial infections in animals .
Propriétés
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKJNRNSJKEFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefquinome exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. [, , ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death. []
Q2: Does the initial bacterial load affect this compound's efficacy?
A2: Yes, research shows that this compound's bactericidal activity is weakened with increasing initial bacterial concentrations. For instance, in an in vitro study, a concentration of 2xMIC achieved a killing effect with 10^6 CFU/mL, but 32xMIC was needed for the same effect with 10^8 CFU/mL. [, ]
Q3: Are there any studies investigating the impact of this compound on biofilm formation?
A3: Yes, studies have shown that this compound, even at sub-MIC levels, can inhibit biofilm formation in certain bacteria. Notably, research on Staphylococcus xylosus revealed that this compound disrupts histidine metabolism, particularly targeting Imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in this pathway, leading to biofilm inhibition. []
Q4: What is the molecular formula and weight of this compound?
A4: This information is not explicitly stated in the provided research papers. Further resources would be needed to provide these details.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily an antibiotic and does not possess inherent catalytic properties related to chemical reactions.
Q6: Does modifying the structure of this compound impact its activity?
A6: While the provided research focuses primarily on this compound itself, structural modifications are not extensively discussed. Exploring modifications to the core structure of this compound would require additional research and is beyond the scope of the provided information.
Q7: What strategies are employed to improve this compound's stability or delivery?
A9: Various formulations of this compound exist, including injectable solutions, suspensions, and intramammary infusions. [, , , ] These formulations are designed to enhance stability, solubility, and bioavailability. For instance, the use of esters as solvents in this compound suspension injections has been shown to improve injection safety and reduce irritation. []
Q8: What are the key pharmacokinetic parameters of this compound in different species?
A10: this compound exhibits different pharmacokinetic profiles across species. Key parameters such as absorption half-life (t1/2ab), elimination half-life (t1/2β), and bioavailability (F) vary significantly between species like goats, sheep, and ducklings. [, , , ]
Q9: Which PK/PD index best correlates with this compound's efficacy?
A11: Research suggests that the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%T>fMIC) is the most relevant PK/PD index for this compound. [] This highlights the importance of maintaining sufficient drug exposure over time for optimal antibacterial activity.
Q10: How does pregnancy or lactation influence this compound pharmacokinetics in goats?
A12: A study using nonlinear mixed-effects modeling revealed that physiological states like pregnancy and lactation significantly alter this compound's pharmacokinetic behavior in goats. [] Pregnancy increases absorption rate and volume of distribution but reduces clearance. Lactation, on the other hand, mainly impacts the volume of distribution and elimination rate. []
Q11: Does this compound cross the placental barrier or penetrate milk?
A13: Research indicates that this compound exhibits minimal penetration across the placental barrier in goats. [] Similarly, milk penetration of this compound is also minimal, as observed in studies involving lactating goats. []
Q12: What is the in vivo efficacy of this compound against Staphylococcus aureus?
A14: Studies using a neutropenic mouse thigh infection model demonstrate this compound's potent bactericidal activity against S. aureus. [] This model allows for controlled assessment of antibiotic efficacy in the absence of a functional immune response. This compound exhibited time-dependent killing and produced significant post-antibiotic effects (PAEs), signifying continued bacterial suppression after drug levels fall below the MIC. []
Q13: How does this compound compare to other antibiotics in treating digital dermatitis in cattle?
A15: A study compared the effectiveness of this compound to topical and systemic erythromycin in treating digital dermatitis in cattle. [] Results showed that a 5-day course of this compound led to significantly greater reductions in lesion severity compared to shorter this compound courses or a single erythromycin dose. []
Q14: Are there known mechanisms of resistance to this compound?
A16: Yes, one of the primary mechanisms of resistance to this compound, as with other beta-lactams, involves alterations in PBPs. [] These alterations can reduce the binding affinity of this compound to its target, rendering the drug less effective.
Q15: How does this compound concentration influence the emergence of resistance?
A17: Studies using a rabbit tissue-cage infection model revealed that fluctuations in this compound concentrations within a specific range, between the MIC99 and mutant prevention concentration (MPC), increase the risk of selecting for resistant S. aureus strains. []
Q16: What strategies can be employed to minimize the emergence of resistance?
A18: Maintaining this compound concentrations above the MPC for a significant portion of the dosing interval (≥58%) has been shown to effectively suppress bacterial growth and minimize the selection of resistant populations. []
Q17: What is known about the safety profile of this compound?
A19: While the provided studies highlight this compound's efficacy, they also emphasize its generally good safety profile in various animal species. [, , , ] Specific toxicological data and potential long-term effects require further investigation and are beyond the scope of these papers.
Q18: Are there any targeted drug delivery approaches for this compound?
A20: While the provided research primarily focuses on systemic administration routes like intramuscular and intravenous, some studies explore targeted delivery. Specifically, research on this compound's use for endometritis in cows employed intrauterine infusions, delivering the drug directly to the infection site. [, ]
Q19: What analytical methods are commonly employed for this compound analysis?
A19: Various analytical techniques are used to quantify this compound in biological matrices, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is frequently employed for this compound quantification in plasma and other biological samples. [, , , , , , ]
- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is increasingly used for this compound residue analysis in various matrices, including milk and animal tissues. [, , , ]
- Microbiological Assay: This method utilizes the growth inhibition of susceptible bacteria, such as Micrococcus luteus, to determine this compound concentrations. [, ]
Q20: How is the accuracy and reliability of these analytical methods ensured?
A22: Analytical method validation is crucial to ensure accuracy, precision, and specificity. Researchers employ various validation parameters, including linearity, recovery, limit of detection (LOD), limit of quantitation (LOQ), and precision, to ensure the reliability of the chosen method. [, , ]
Q21: What is the historical context of this compound development?
A24: this compound, being a fourth-generation cephalosporin, emerged from continuous efforts to develop antibiotics with improved efficacy and broader spectrum activity. Its development marked a significant milestone in veterinary medicine, providing a valuable tool for treating bacterial infections in livestock. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


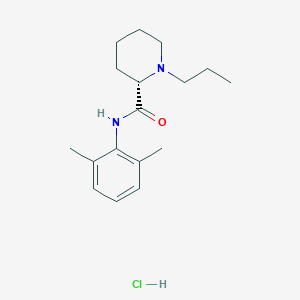
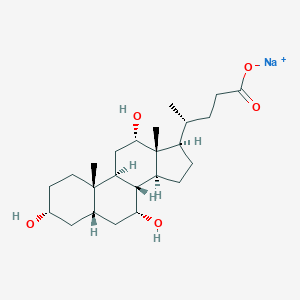
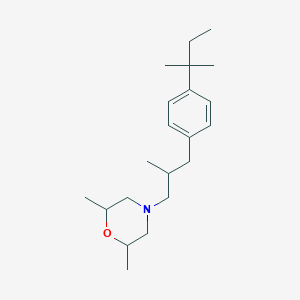


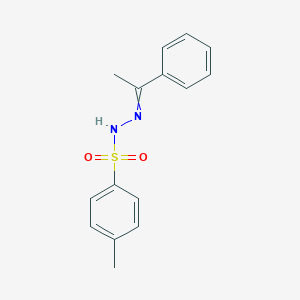
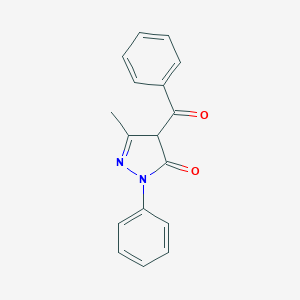
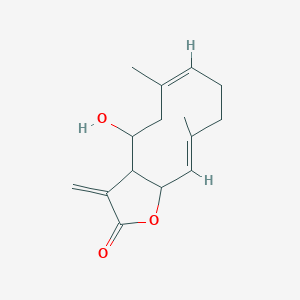
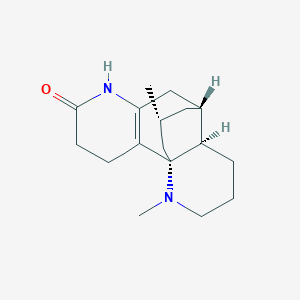
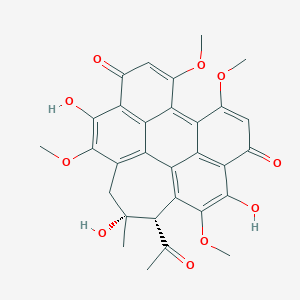
![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)
